3H-3,10b-Ethanonaphtho(1,2-c)-1,2-dioxin-7-carboxylic acid, 5,6,6a,7,8,9,10,10a-octahydro-7,10a-dimethyl-3-(1-methylethyl)-
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Overview
Description
3H-3,10b-Ethanonaphtho(1,2-c)-1,2-dioxin-7-carboxylic acid, 5,6,6a,7,8,9,10,10a-octahydro-7,10a-dimethyl-3-(1-methylethyl)- is a complex organic compound with a unique structure It belongs to the class of naphthodioxins, which are characterized by a fused ring system containing both naphthalene and dioxin moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-3,10b-Ethanonaphtho(1,2-c)-1,2-dioxin-7-carboxylic acid, 5,6,6a,7,8,9,10,10a-octahydro-7,10a-dimethyl-3-(1-methylethyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthalene Core: The synthesis begins with the construction of the naphthalene core through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Dioxin Moiety: The dioxin ring is introduced via an oxidative cyclization reaction, often using reagents such as m-chloroperbenzoic acid (m-CPBA) or other peroxides.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3H-3,10b-Ethanonaphtho(1,2-c)-1,2-dioxin-7-carboxylic acid, 5,6,6a,7,8,9,10,10a-octahydro-7,10a-dimethyl-3-(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxin ring to dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2), alkyl halides, and organometallic reagents (Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3H-3,10b-Ethanonaphtho(1,2-c)-1,2-dioxin-7-carboxylic acid, 5,6,6a,7,8,9,10,10a-octahydro-7,10a-dimethyl-3-(1-methylethyl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and natural product analogs.
Mechanism of Action
The mechanism of action of 3H-3,10b-Ethanonaphtho(1,2-c)-1,2-dioxin-7-carboxylic acid, 5,6,6a,7,8,9,10,10a-octahydro-7,10a-dimethyl-3-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Naphthodioxins: Compounds with similar fused ring systems containing naphthalene and dioxin moieties.
Naphthoquinones: Compounds with a naphthalene core and quinone functional groups.
Dioxin Derivatives: Compounds with dioxin rings and various functional groups.
Uniqueness
3H-3,10b-Ethanonaphtho(1,2-c)-1,2-dioxin-7-carboxylic acid, 5,6,6a,7,8,9,10,10a-octahydro-7,10a-dimethyl-3-(1-methylethyl)- is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
7501-50-0 |
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Molecular Formula |
C20H30O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2,6-dimethyl-12-propan-2-yl-13,14-dioxatetracyclo[10.2.2.01,10.02,7]hexadec-10-ene-6-carboxylic acid |
InChI |
InChI=1S/C20H30O4/c1-13(2)19-10-11-20(24-23-19)14(12-19)6-7-15-17(3,16(21)22)8-5-9-18(15,20)4/h12-13,15H,5-11H2,1-4H3,(H,21,22) |
InChI Key |
OOHFJWCHEFCJDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12CCC3(C(=C1)CCC4C3(CCCC4(C)C(=O)O)C)OO2 |
Origin of Product |
United States |
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